Briciclib

Content Navigation

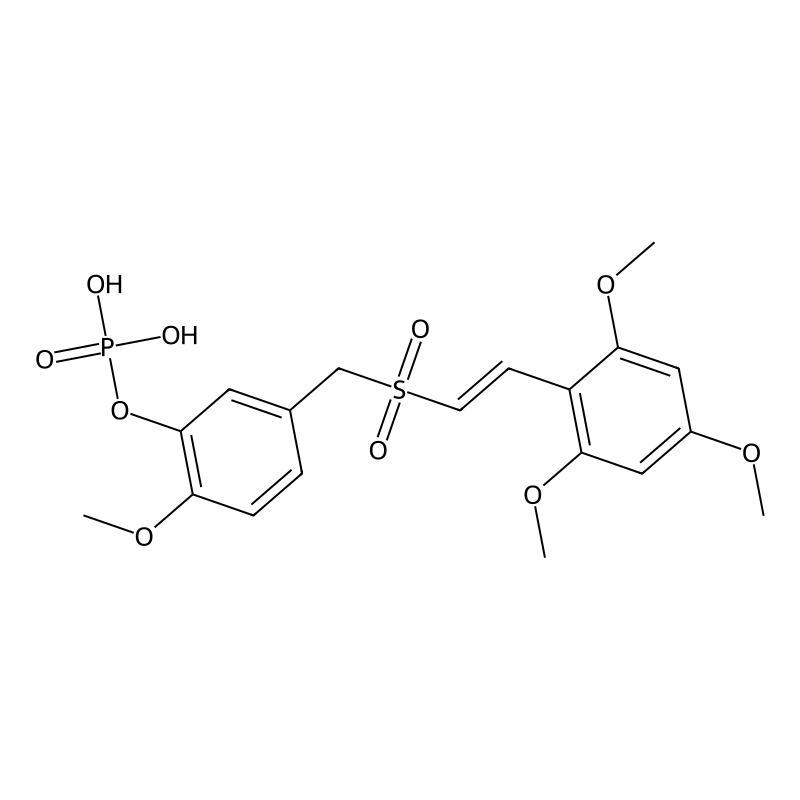

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Preclinical Evidence and Experimental Data

Recent studies have identified Briciclib's potential in targeting specific molecular subtypes of cancer. Key findings are summarized below.

| Study Context | Cancer Type/Model | Key Findings on Efficacy |

|---|---|---|

| Broad Cancer Cell Line Screening [1] | Mantle cell leukemia, Breast, Gastric, Esophageal cancer cell lines | Inhibited proliferation with GI₅₀ values between 9.8 and 12.2 nM; showed no toxicity to normal endothelial cells. |

| Subtype-Specific Brain Tumor Study [2] [3] | Atypical Teratoid/Rhabdoid Tumor (AT/RT) - MYC subtype | Showed increased activity in a subset of AT/RT-MYC cell lines, suggesting a subtype-specific vulnerability. |

Experimental Protocols from Research Context

While a specific protocol for this compound was not fully detailed in the search results, the methodologies below are reconstructed from related high-throughput drug screening studies [4] [2] [3] and can serve as a guide for designing experiments.

Cell-Based Viability and Proliferation Assay

This protocol is used to determine the compound's GI₅₀ value, which measures the concentration that causes 50% growth inhibition.

- Cell Seeding: Plate cancer cell lines (e.g., MCF7 for breast cancer, EKO-1 for mantle cell leukemia) in 384-well microplates at a density of 1000-2000 cells per well in 40 μL of culture medium [4].

- Compound Treatment: After cell attachment, add this compound using an acoustic dispenser (e.g., Echo 655) or a precision liquid handler. Prepare a dilution series (e.g., from 10 mM DMSO stock) to achieve a final concentration range covering nM to μM levels. Include DMSO-only wells as a vehicle control [4] [1].

- Incubation: Incubate the treated cells for a defined period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO₂ [4].

- Viability Readout:

- Option 1 - Luminescence: Add a cell viability reagent like CellTiter-Glo 3D. Incubate for 30 minutes on an orbital shaker, then measure luminescence with a plate reader [4].

- Option 2 - Fluorescence: Stain live cells with a fluorescent dye like Calcein-AM. After incubation, image the plates using a high-content screening system (e.g., Opera Phenix) and quantify fluorescence as a proxy for cell viability [4].

- Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and fit the dose-response data to a curve to determine the GI₅₀ value.

Mechanistic Workflow for Target Engagement

This workflow assesses the downstream molecular effects of this compound on its proposed target, eIF4E.

Mechanistic Workflow for this compound Target Analysis

- Cell Treatment: Treat relevant cancer cell lines (e.g., breast cancer MCF7) with this compound at its GI₅₀ concentration or a range around it. Include a DMSO vehicle control [1].

- Cell Harvesting: Harvest the cells at specific time points post-treatment (e.g., within 8 hours) to capture early molecular events [1].

- Sample Preparation: Lyse the harvested cells to extract total protein and/or RNA.

- Analysis of Downstream Targets:

- Protein Level Analysis (Western Blotting): Use SDS-PAGE and Western blotting with specific antibodies to detect and quantify the expression levels of proteins downstream of eIF4E, such as cyclin D1 and c-Myc [1].

- mRNA Level Analysis (qRT-PCR): Isolate RNA, synthesize cDNA, and perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of genes like CCND1 (cyclin D1) and MYC (c-Myc).

Key Considerations for Researchers

- Differentiation from Similar Named Compounds: this compound (ON 014185) is a distinct molecular entity from the CDK4/6 inhibitor bireociclib and should not be confused despite the similar names [5] [1].

- Subtype-Specific Activity: The efficacy of this compound may be highly context-dependent. It is crucial to characterize the molecular subtype of the cancer models used, as activity has been specifically observed in the AT/RT-MYC subtype [3].

References

- 1. This compound (ON 014185) | Eukaryotic Initiation Factor (eIF) ... [medchemexpress.com]

- 2. An in vitro pharmacogenomic approach reveals subtype- ... [sciencedirect.com]

- 3. An in vitro pharmacogenomic approach reveals subtype-specific ... [ovid.com]

- 4. A machine learning–based analysis method for small ... [pmc.ncbi.nlm.nih.gov]

- 5. a multicenter, open-label, phase 1 clinical trial | BMC Medicine [bmcmedicine.biomedcentral.com]

Comprehensive Technical Guide: Ribociclib and CDK4/6 Inhibition in Cancer Therapy

Drug Overview and Clinical Significance

Ribociclib (Kisqali) is an orally bioavailable, selective small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It was approved by the US Food and Drug Administration (FDA) in March 2017 and is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, used in combination with endocrine therapies such as letrozole or fulvestrant [1] [2] [3]. The development of selective CDK4/6 inhibitors like ribociclib represented a significant advancement from earlier, non-selective CDK inhibitors (e.g., flavopiridol), which were hampered by poor efficacy and dose-limiting toxicities due to off-target effects [2].

Detailed Mechanism of Action

The Cyclin D-CDK4/6-p16-Rb Pathway

The retinoblastoma protein (Rb) pathway is a critical regulator of the cell cycle transition from the G1 phase to the S phase, the point at which a cell becomes committed to division. In a healthy cell, progression is tightly controlled. Mitogenic signals lead to increased levels of D-type cyclins, which form active complexes with CDK4 and CDK6. These active complexes phosphorylate the Rb protein, which initially exists in a hypophosphorylated, active state that binds to and inhibits E2F transcription factors. Upon phosphorylation, Rb releases E2Fs, allowing them to activate the transcription of genes essential for DNA synthesis and cell cycle progression [2].

In many cancers, including HR+ breast cancer, this pathway is dysregulated. This can occur through various mechanisms, such as cyclin D1 overexpression, CDK4/6 amplification, or loss of the tumor suppressor p16 (a natural inhibitor of CDK4/6). This dysregulation leads to constitutive phosphorylation and inactivation of Rb, resulting in uncontrolled cell proliferation [2]. The following diagram illustrates this pathway and ribociclib's site of action.

Ribociclib inhibits the cyclin D-CDK4/6 complex, preventing Rb phosphorylation and G1-S cell cycle progression.

Ribociclib's Molecular Mechanism

Ribociclib is a selective, ATP-competitive inhibitor of CDK4 and CDK6. By binding to these kinases, it prevents the phosphorylation of the Rb protein. This maintains Rb in its active, hypophosphorylated state, which continues to suppress E2F-mediated transcription. The result is a reversible arrest of the cell cycle in the G1 phase, preventing cellular DNA synthesis and proliferation. In vitro studies have demonstrated that ribociclib decreases Rb phosphorylation, leading to G1 arrest and reduced proliferation in breast cancer models [2] [3]. Its high selectivity for CDK4/6 helps minimize off-target effects and improves its overall safety profile compared to earlier pan-CDK inhibitors.

Comparative Analysis of CDK4/6 Inhibitors

While ribociclib, palbociclib, and abemaciclib share the same molecular target, key differences in their pharmacology, metabolism, and toxicity profiles exist, which are crucial for researchers and clinicians.

Table 1: Comparative Profile of FDA-Approved CDK4/6 Inhibitors [4]

| Feature | Ribociclib | Palbociclib | Abemaciclib |

|---|---|---|---|

| Primary Molecular Target | CDK4/6 | CDK4/6 | CDK4/6 |

| Metabolism | Primarily by CYP3A4 | Primarily by CYP3A4 (via SULT2A1) | Primarily by CYP3A4 (sensitive substrate) |

| CYP3A4 Inhibition | Strong inhibitor | Not a strong inhibitor | Not a strong inhibitor |

| Transporter Profile | Substrate and potent inhibitor of ABCB1 (P-gp); inhibitor of ABCG2 (BCRP) | Substrate of ABCB1 and ABCG2 | Substrate and inhibitor of ABCB1 and ABCG2 |

| Key Toxicity Concerns | Cardiotoxicity (QTc prolongation), neutropenia | Hematological toxicity (neutropenia) | Gastrointestinal toxicity (diarrhea), neutropenia |

| CNS Penetration | Limited data | Lower (efficient efflux) | Better (less efficient efflux) |

Table 2: Pharmacokinetic Properties of Ribociclib [3] [5]

| Parameter | Value / Characteristics |

|---|---|

| Bioavailability | 65.8% (after a single 600 mg dose) |

| Time to Cmax (Tmax) | 1-4 hours (steady-state) |

| Protein Binding | 70% (concentration-independent) |

| Primary Metabolizing Enzyme | CYP3A4 |

| Major Metabolites | M13 (CCI284, N-hydroxylation), M4 (LEQ803, N-demethylation), M1 (glucuronide) |

| Elimination Half-life | ~32 hours (steady-state in patients with cancer) |

| Route of Excretion | Feces (~81%), Urine (~3%) |

| Apparent Oral Clearance | 25.5 L/h (600 mg dose in advanced cancer) |

Experimental Protocols for Analysis

In Vitro Assessment of Anti-proliferative Mechanism

Purpose: To demonstrate ribociclib's mechanism of action via inhibition of Rb phosphorylation and induction of G1 cell cycle arrest.

- Cell Line: HR+ breast cancer cell lines (e.g., MCF-7).

- Treatment: Cells are treated with varying concentrations of ribociclib (e.g., 0.1-10 µM) or a vehicle control (DMSO) for a defined period (e.g., 24-72 hours).

- Western Blot Analysis:

- Cell Lysis: Harvest and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Electrophoresis: Separate total protein extracts via SDS-PAGE.

- Transfer and Blocking: Transfer proteins to a PVDF membrane and block with 5% BSA or non-fat milk.

- Immunoblotting: Probe the membrane with specific antibodies:

- Primary Antibodies: Anti-phospho-Rb (Ser780/807/811), anti-total Rb, and a loading control (e.g., GAPDH or β-Actin).

- Detection: Use HRP-conjugated secondary antibodies and chemiluminescent substrate for detection. A concentration-dependent decrease in phospho-Rb levels, with no change in total Rb, confirms target engagement [2] [3].

- Cell Cycle Analysis by Flow Cytometry:

- After treatment, cells are harvested, fixed in cold ethanol, and treated with RNase.

- Cells are stained with a DNA-binding dye like Propidium Iodide (PI).

- DNA content is analyzed using a flow cytometer. An increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in S and G2/M phases, indicates G1 cell cycle arrest [2].

LC-MS/MS Bioanalytical Method for Quantification

Purpose: To reliably quantify ribociclib concentrations in biological matrices (e.g., plasma, dried blood spots) for pharmacokinetic studies [5].

- Sample Preparation (Dried Blood Spot - DBS):

- Punching: Punch a 6 mm disk from the central part of the DBS card.

- Liquid-Liquid Extraction: Extract ribociclib from the disk using a suitable organic solvent (e.g., methyl tert-butyl ether) after adding an internal standard (e.g., stable isotope-labeled ribociclib-d6).

- Evaporation and Reconstitution: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.

- Liquid Chromatography (LC) Conditions:

- Column: Reversed-phase C18 column (e.g., 100 mm x 3.0 mm, 2.7 µm).

- Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

- Flow Rate: 0.5 mL/min.

- Injection Volume: 5-10 µL.

- Mass Spectrometry (MS) Detection:

- Ionization: Electrospray Ionization (ESI) in positive mode.

- Detection: Multiple Reaction Monitoring (MRM).

- Ion Transitions for Ribociclib: m/z 435.2 → 322.1 (quantifier) and 435.2 → 367.1 (qualifier).

- Validation Parameters: The method should be validated for selectivity, sensitivity (LLOQ of 10 ng/mL), linearity (e.g., 10-1000 ng/mL), precision (within-run ≤15%), accuracy (85-115%), and stability under various conditions [5].

Resistance Mechanisms and Future Directions

Despite the efficacy of CDK4/6 inhibitors, resistance inevitably develops. Studies indicate that approximately 20% of HR+ breast cancers exhibit primary resistance, and over 30% develop secondary resistance [4]. Proposed mechanisms include:

- Genetic Alterations: Loss of Rb function, cyclin E1 (CCNE1) amplification, and CDK2 activation.

- Upregulation of Alternative Pathways: Activation of PI3K/AKT/mTOR and MAPK signaling pathways.

- Differences Between Inhibitors: Emerging evidence suggests resistance mechanisms may not be entirely class-wide. For instance, some palbociclib-resistant models with high CCNE1 expression remained sensitive to abemaciclib [4].

Current research focuses on overcoming resistance by combining ribociclib with other targeted agents, such as PI3K inhibitors (e.g., alpelisib) and mTOR inhibitors (e.g., everolimus) [1] [2]. The exploration of CDK4/6 inhibitors in other tumor types and in adjuvant settings for early breast cancer is also an active area of investigation.

References

- 1. rapid development of ribociclib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribociclib (LEE011): mechanism and clinical impact of this... of action [pmc.ncbi.nlm.nih.gov]

- 3. Ribociclib: Uses, Interactions, Mechanism | DrugBank Online of Action [go.drugbank.com]

- 4. Frontiers | Differences in metabolic transport and resistance... [frontiersin.org]

- 5. Quantification of ribociclib in dried blood spots by LC–MS/MS [sciencedirect.com]

Mechanism of Action and Experimental Evidence

Briciclib's mechanism is distinct from direct cyclin-dependent kinase (CDK) inhibitors. It functions by binding to and inhibiting eukaryotic translation initiation factor 4E (eIF4E), a key protein that controls the translation of specific messenger RNAs (mRNAs) into proteins [1] [2]. Many oncogenes, including cyclin D1 and c-Myc, are regulated at the level of translation, which makes eIF4E a target of interest in oncology.

The following diagram illustrates the proposed mechanism of action for this compound based on preclinical data.

The logical workflow for establishing this compound's activity, derived from reported methodologies, involves:

- Cellular Viability Assays: The half-maximal growth inhibitory (GI₅₀) concentration was determined in various human cancer cell lines. Researchers treat cells with a range of this compound concentrations and measure cell viability using assays. The reported GI₅₀ values in the low nanomolar range indicate potent anti-proliferative activity [2].

- Molecular Phenotype Analysis: To confirm the mechanism, scientists analyze changes in protein levels after this compound treatment. Western Blotting is a key technique used. As reported, cells are treated with this compound, lysed, and the proteins are separated and transferred to a membrane. The membrane is then probed with antibodies specific for cyclin D1 and c-Myc. A dose-dependent reduction in the levels of these proteins within hours of treatment provides evidence for the drug's proposed mechanism of action [2].

Key Experimental Data and Protocols

For the practicing researcher, the core quantitative data and general experimental approaches are summarized below.

Table: Summary of this compound's In Vitro Anti-proliferative Activity This table consolidates reported inhibitory data (as IC₅₀ values from a trypan blue exclusion assay) for the parent compound ON-013100 across a panel of cancer cell lines [3]. This compound (ON-014185) is a water-soluble derivative of ON-013100 developed for its potential in targeting eIF4E [1] [2].

| Cancer Cell Line | Reported IC₅₀ (μM) | Cancer Cell Line | Reported IC₅₀ (μM) |

|---|---|---|---|

| DLD-1 (Colorectal) | 0.003 | DU-145 (Prostate) | 0.003 |

| K562 (Leukemia) | 0.004 | MCF7 (Breast) | 0.004 |

| Raji (Lymphoma) | 0.004 | MiaPaCa-2 (Pancreatic) | 0.004 |

| MOLT-4 (Leukemia) | 0.005 | BT-20 (Breast) | 0.01 |

| A549 (Lung) | 0.01 | CCRF-CEM (Leukemia) | 0.009 - 0.01 |

General Cell-Based Experimental Protocol While exact protocols vary, the general workflow based on cited methods is [3] [2]:

- Cell Culture: Maintain relevant cancer cell lines in appropriate media and conditions.

- Compound Treatment: Treat cells with a range of this compound concentrations. DMSO is typically used as a vehicle control.

- Viability/Growth Assessment: After an incubation period (e.g., 72 hours), measure cell viability or count. The trypan blue exclusion assay is one method used: mix cell suspension with trypan blue dye and count viable (unstained) cells manually with a hemocytometer or using an automated cell counter.

- Data Analysis: Calculate IC₅₀ or GI₅₀ values using non-linear regression analysis of the dose-response data.

Therapeutic Context and Future Directions

This compound represents one approach in a broader field targeting the cyclin D1/CDK4/6/Rb pathway, a critical driver of cell cycle progression. Other strategies include:

- CDK4/6 Inhibitors: Approved drugs like palbociclib, ribociclib, and abemaciclib directly inhibit CDK4/6 kinase activity, preventing Rb phosphorylation and G1/S cell cycle progression [4] [5].

- Direct Cyclin D1 Inhibitors: An emerging approach, as exemplified by Circle Pharma's macrocyclic compounds, aims to directly disrupt the cyclin D1-Rb protein-protein interaction, potentially offering a new mechanism with a different toxicity profile [6].

It is important to note that this compound is for research use only and its clinical development status is unclear after the termination of its Phase 1 trial (NCT02168725) [1].

References

- 1. This compound | eIF inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound (ON 014185) | Eukaryotic Initiation Factor (eIF) ... [medchemexpress.com]

- 3. ON-013100 | CDK Inhibitor [medchemexpress.com]

- 4. CDK4, CDK6/cyclin-D1 Complex Inhibition and ... [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Development of the CDK4/6 Inhibitors Ribociclib and ... [pmc.ncbi.nlm.nih.gov]

- 6. Circle Pharma Unveils First Preclinical Data from Cyclin ... - BioSpace [biospace.com]

Compound Profiles and Key Relationships

The table below summarizes the core characteristics of Briciclib and its active parent compound, ON-013100.

| Feature | This compound (ON-014185) | ON-013100 (Active Compound) |

|---|---|---|

| Role | Prodrug of ON-013100 [1] | Active, parent compound [1] |

| Primary Target | eIF4E (eukaryotic Initiation Factor 4E) [2] [3] | Cell cycle inhibitor; upstream target affecting cyclin D1 [1] |

| Key Mechanism | Binds to/inhibits eIF4E, blocking cap-dependent translation of oncoproteins (e.g., cyclin D1, c-Myc, VEGF) [1] | Induces G2/M phase cell cycle arrest; leads to apoptosis [1] |

| Molecular Formula | C19H23O10PS [2] [3] | C19H22O7S [1] |

| Molecular Weight | 474.42 g/mol [2] [3] | 394.44 g/mol [1] |

| CAS Number | 865783-99-9 [2] [3] | 865783-95-5 [1] |

| Solubility | Water soluble (designed feature) [3] [1] | Soluble in DMSO (≥31 mg/mL) [1] |

| Bioavailability | Orally bioavailable [1] | Information not specified in search results |

Mechanism of Action and Signaling Pathway

This compound, as a prodrug, is converted in the body to its active form, ON-013100. The active compound exerts its anti-cancer effects through a multi-step mechanism, which is visualized in the following pathway diagram:

This diagram illustrates the pathway from prodrug administration to the inhibition of cancer cell proliferation.

Quantitative Biological Activity Profile

The following table compiles key experimental data on the potency and effects of ON-013100 and this compound from in vitro studies.

| Assay Type | Cell Lines / Models | Key Findings & Quantitative Data |

|---|

| In Vitro Proliferation (GI50) | Mantle cell leukemia (EKO-1, MINO), Breast (MCF7, MDA-MB-231), Gastric (AGS), Esophageal (OE19, OE33, FLO-1) [2] [1] | GI50: 6.7 - 12.2 nM • ON-013100: 6.7 - 11.2 nM [1] • this compound: 9.8 - 12.2 nM [2] | | In Vitro Protein Analysis | Breast & Mantle Cell Leukemia (MCL) cell lines [2] | Dose-dependent reduction of cyclin D1 and c-Myc protein levels within 8 hours. | | Cytotoxicity Selectivity | Normal endothelial cells [2] | No toxicity was observed on normal cells, indicating a potential selective anti-cancer effect. | | In Vivo Formulation (this compound) | Animal studies (from supplier data) [3] | Solubility: ≥95 mg/mL in DMSO. In vivo formulation: 4.75 mg/mL (10.01 mM) in 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O. |

Experimental Protocols

For researchers aiming to reproduce key findings, here are methodologies for core experiments based on the search results.

Cell Proliferation/GI50 Assay

This protocol assesses the compound's potency in inhibiting cancer cell growth.

- Cell Seeding: Plate cancer cells (e.g., MCF7, MINO) in 96-well plates at a density that allows for exponential growth without confluence over the assay period (e.g., 2,000-5,000 cells/well).

- Compound Treatment: After cell attachment (~24 hours), treat with a dose range of ON-013100 or this compound (e.g., 0.1 nM to 10 µM). Include a negative control (vehicle, e.g., DMSO).

- Incubation: Incubate cells with the compound for a defined period, typically 72 hours.

- Viability Measurement: Add a cell viability reagent (e.g., MTT, CTG). Incubate according to the manufacturer's protocol and measure the signal (absorbance/luminescence).

- Data Analysis: Calculate % cell viability relative to the vehicle control. The GI50 value is the concentration that results in a 50% reduction in cell growth. This can be determined using non-linear regression curve fitting software [2] [1].

Western Blotting for Target Protein Analysis

This protocol is used to detect changes in cyclin D1 and c-Myc protein levels.

- Cell Treatment & Lysis: Treat cancer cells (e.g., MCF7) with ON-013100 or this compound at various concentrations and time points (e.g., 8 hours). Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Protein Quantification: Determine protein concentration of the lysates using a standard assay (e.g., BCA).

- Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate proteins by molecular weight.

- Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk. Incubate with primary antibodies against cyclin D1, c-Myc, and a loading control (e.g., GAPDH or β-Actin) overnight at 4°C.

- Detection: Incubate with an appropriate HRP-conjugated secondary antibody. Use enhanced chemiluminescence (ECL) reagent to visualize the protein bands. A dose-dependent reduction in cyclin D1 and c-Myc bands should be observed [2].

Clinical Development Status

According to the search results, this compound has entered early-stage clinical trials.

- Phase I Trial (NCT02168725): A clinical trial was conducted for "Neoplasms" and "Advanced Solid Tumor," sponsored by Traws Pharma Inc. The study started in June 2014 and was Terminated [3]. The provided results do not specify the reasons for termination.

References

Solubility Data of Briciclib

The table below summarizes the key quantitative solubility data for Briciclib, primarily in DMSO, as reported by commercial suppliers and chemical databases.

| Source | Solubility in DMSO | Purity | Note |

|---|---|---|---|

| Selleck Chemicals [1] | 95 mg/mL (200.24 mM) | 99.99% | "Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO." |

| TargetMol [2] | 50 mg/mL (105.39 mM) | 99.84% | "Sonication is recommended." |

| InvivoChem [3] | ≥ 30 mg/mL | ≥98% | - |

Experimental Protocols and Formulation Preparation

For reliable and reproducible experimental results, especially in in vivo studies, this compound often needs to be formulated using specific protocols beyond a pure DMSO solution.

Protocol for Preparing In Vivo Formulations

Here is a detailed methodology for preparing a stable, clear solution for administration in animal models, validated by Selleck Chemicals [1]:

- Final Concentration: 4.75 mg/mL (10.01 mM)

- Formulation: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O

- Preparation Steps:

- Take 50 μL of a 95 mg/mL clarified DMSO stock solution.

- Add to 400 μL of PEG300 and mix evenly until clear.

- Add 50 μL of Tween 80 to the above system and mix evenly until clear.

- Finally, add 500 μL of double-distilled water (ddH₂O) to adjust the volume to 1 mL.

- Critical Note: The mixed solution should be used immediately for optimal results.

Other formulation methods include preparing a homogeneous suspension using a 0.5% carboxymethyl cellulose (CMC-Na) solution at a concentration of ≥5 mg/mL [1], or using a 5% DMSO + 95% corn oil mixture [3] [1].

General Guidance for Solubility Determination

While the search results do not contain a specific protocol for determining this compound's solubility, the general principles for such experiments are well-established. The isothermal saturation technique is a standard method, as referenced in a study on a different drug [4]. The workflow for this process can be summarized as follows:

> Workflow for determining drug solubility using the isothermal saturation technique. Key steps include equilibrium, separation, and analytical quantification.

Mechanism of Action and Therapeutic Relevance

Understanding this compound's mechanism highlights why its solubility is a critical parameter for researchers.

- Primary Target: this compound is a prodrug of ON 013100 and acts by binding to and inhibiting the eukaryotic translation initiation factor 4E (eIF4E) [3] [1] [5].

- Downstream Effects: By inhibiting eIF4E, this compound suppresses the cap-dependent translation of key oncoproteins such as cyclin D1, c-MYC, and VEGF [3]. This disruption leads to cell cycle arrest and ultimately, tumor cell death.

- Therapeutic Context: this compound has been investigated in clinical trials for treating various cancers, including Lymphoma, Advanced Solid Tumors, and Acute Lymphocytic Leukemia [3] [5]. Its action mechanism is distinct from that of CDK4/6 inhibitors like Palbociclib, Abemaciclib, and Ribociclib [6], which directly target cyclin-dependent kinases.

The relationship between this compound's solubility, its formulation, and its biological mechanism can be visualized as follows:

> Logical flow from this compound's solubility and formulation to its proposed anticancer mechanism of action via eIF4E inhibition.

Key Considerations for Researchers

- Use Fresh, Anhydrous DMSO: Always use fresh, dry DMSO to prepare stock solutions, as moisture can significantly reduce solubility and compound stability [1].

- Sonication: If you encounter difficulties in completely dissolving the powder, sonication is a recommended technique to aid the process [2].

- Formulation for Biological Assays: For cell-based assays, diluting the DMSO stock solution into the aqueous cell culture medium is standard. For animal studies, follow validated formulation protocols to ensure proper exposure and bioavailability [3] [1].

References

- 1. This compound | eIF inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. | PERK | CDK | Autophagy | TargetMol this compound [targetmol.com]

- 3. (ON-014185) | Eukaryotic Initiation Factor this compound [invivochem.com]

- 4. Solubility Data and Computational Modeling of Baricitinib ... [mdpi.com]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. Clinical Development of the CDK4/6 Inhibitors Ribociclib and ... [pmc.ncbi.nlm.nih.gov]

Briciclib eukaryotic initiation factor target

Preclinical Efficacy Data

In vitro studies demonstrate that Briciclib has potent anti-proliferative activity against a range of cancer cell lines at nanomolar concentrations, with no reported toxicity to normal endothelial cells at these doses [1].

In Vitro Anti-Proliferative Activity (GI₅₀)

| Cancer Type | Cell Lines | GI₅₀ (nM) |

|---|---|---|

| Mantle Cell Leukemia (MCL) | EKO-1, MINO | 9.8 - 12.2 nM [1] |

| Breast Cancer | MCF7, MDA-MB-231 | 9.8 - 12.2 nM [1] |

| Gastric Cancer | AGS | 9.8 - 12.2 nM [1] |

| Esophageal Cancer | OE19, OE33, FLO-1 | 9.8 - 12.2 nM [1] |

This compound treatment also induces a rapid, dose-dependent reduction in cyclin D1 and c-Myc protein levels in breast and MCL cancer cell lines within 8 hours [1].

Mechanism of Action and Signaling Pathway

This compound is a water-soluble derivative and prodrug of ON 013100 [1] [2] [3]. Its proposed mechanism involves direct interaction with eIF4E, a crucial protein that binds to the 5' cap of mRNAs to initiate translation [2]. This process and the inhibitory action of this compound are illustrated below.

This compound inhibits eIF4E, blocking the translation of key oncoproteins and leading to anti-tumor effects.

Key Experimental Protocols

A 2025 study used a multiparameter cellular morphological profiling approach to investigate this compound's activity, providing a reproducible protocol for similar investigations [4].

- 3D Cell Model: The study used U87 glioblastoma cells grown in 3D spheroid format in 384-well, ultra-low attachment plates [4].

- Dosing: Compounds were added using an acoustic dispenser, and spheroids were incubated for 48 hours [4].

- Staining: Spheroids were stained with a cocktail of fluorescent dyes to mark various cellular structures and processes [4]:

- Calcein-AM Green: Viable cells.

- NucView-530: Caspase-3/7 activity (apoptosis).

- DRAQ7: Dead cells.

- Hoescht 33342: DNA (nuclei).

- Image Acquisition: Plates were imaged using a high-content screening system in confocal mode, capturing a z-stack of 30 planes to cover the entire spheroid [4].

- Analysis: Images were segmented for feature extraction, and both unsupervised and supervised machine learning methods were used for cellular profiling and comparison with a CellTiter-Glo viability assay [4].

Clinical Status and Research Context

- Clinical Status: this compound has reached Phase 1 clinical trials for advanced solid tumors, although one registered trial (NCT02168725) has been terminated [2] [3].

- Research Context: A 2025 pharmacogenomic study identified this compound as a candidate with subtype-specific therapeutic vulnerability in atypical teratoid/rhabdoid tumors (AT/RT), highlighting its ongoing investigation in rare cancer types [4].

References

- 1. This compound (ON 014185) | Eukaryotic Initiation Factor (eIF) Inhibitor | MedChemExpress [medchemexpress.com]

- 2. This compound | eIF inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. This compound (PD058742, LXENKEWVEVKKGV-BQYQJAHWSA-N) [probes-drugs.org]

- 4. An in vitro pharmacogenomic approach reveals subtype- ... [sciencedirect.com]

Briciclib potential antineoplastic activity

Proposed Mechanisms of Action

Current research, primarily from preclinical models, suggests Briciclib has a dual mechanism of antineoplastic activity, which is summarized in the table below.

| Mechanism | Target | Key Effect | Experimental Context |

|---|---|---|---|

| Inhibition of Cap-Dependent Translation [1] | eIF4E (Eukaryotic Initiation Factor 4E) [2] [1] | Blocks the translation of specific oncogenic mRNAs (e.g., cyclin D1), leading to tumor cell death [1]. | In vitro studies on MCL, gastric, breast, and esophageal cancer cell lines (GI₅₀ = 9.8 - 12.2 nM) [1]. |

| Cell Cycle Arrest [1] | CDK4 (Cyclin-Dependent Kinase 4) and CDK6 [1] | Prevents phosphorylation of the Rb protein, inducing cell cycle arrest at the G1-S checkpoint [1]. | Described in a technical database; requires verification in peer-reviewed literature [1]. |

The following diagram illustrates these two proposed pathways and their downstream effects.

This compound's dual mechanisms of action targeting translation and cell cycle.

Key Experimental Data & Workflow

One study provided a direct comparison of this compound's efficacy in vivo against inhibitors of other eIF4F complex subunits. The quantitative results are summarized below.

| Compound | Primary Target | Dosage & Administration | Tumor Model | Antitumor Activity | Reference |

|---|---|---|---|---|---|

| This compound | eIF4E [2] | 1.0 mg/kg/qod, i.p. [2] | C57BL/6 orthotopic KDA (immunocompetent) [2] | Limited activity [2] | [2] |

| SBI-0640756 | eIF4G1 [2] | 1.0 mg/kg/qod, i.p. [2] | C57BL/6 orthotopic KDA (immunocompetent) [2] | Significant suppression of tumor growth and extended survival [2] | [2] |

| Silvestrol | eIF4A [2] | 1.0 mg/kg/qod, i.p. [2] | C57BL/6 orthotopic KDA (immunocompetent) [2] | Limited activity [2] | [2] |

The general workflow for the high-content screening assay used in one of the studies, which is representative of methods used in this field, is outlined in the following diagram [3].

A high-content screening workflow for profiling compound effects in 3D models [3].

Experimental Protocols Overview

While full technical protocols are not available in the search results, the methodologies from key studies can be summarized.

- In Vitro Cytotoxicity Assay: The growth inhibitory effect (GI₅₀) of this compound was determined across various human cancer cell lines (MCL, gastric, breast, esophageal) using in vitro viability assays. This compound demonstrated potent activity in the low nanomolar range (9.8 to 12.2 nM) [1].

- In Vivo Efficacy Testing: The antitumor activity of this compound was evaluated in a C57BL/6 mouse model with an orthotopic KPC (Kras/p53-driven pancreatic cancer) cell-derived allograft. This compound was administered intraperitoneally at 1.0 mg/kg every other day (qod). Under these conditions, it showed only limited anti-tumor activity, especially when compared to an eIF4G1 inhibitor which showed significant effects [2].

Clinical Development Status

According to the available data, the clinical development of this compound appears to be stalled.

- NCT02168725: A Phase 1 dose-escalation study designed to evaluate the safety and pharmacokinetics of this compound in patients with advanced solid tumors. The study was initiated in June 2014 by Onconova Therapeutics, Inc. The current status is listed as "Suspended" [1].

Interpretation and Future Directions

The available data presents a complex picture of this compound. Although it is a potent molecule in cell-based assays, its efficacy in complex in vivo models appears limited as a single agent [2]. Its potential might lie in combination therapies. As noted in one source, "It may exhibit synergistic antitumor activity in combination with other chemotherapeutic agents" [1]. Future research should focus on identifying robust predictive biomarkers for patient stratification and exploring effective drug combinations to overcome the limited single-agent activity observed in preclinical models.

References

Mechanism of Action and Primary Targets

Briciclib (also known as ON-014185) is characterized as a small molecule inhibitor that targets the eukaryotic translation initiation factor 4E (eIF4E) [1]. eIF4E is a critical component of the eIF4F complex, which plays a central role in the cap-dependent translation of mRNA, a process often hijacked by cancer cells to synthesize proteins that drive tumor growth and proliferation [2].

The table below summarizes the core mechanistic and phenotypic data from in vitro studies:

| Aspect | Details |

|---|---|

| Primary Target | Eukaryotic Initiation Factor 4E (eIF4E) [3] [1]. |

| Biological Consequence | Inhibition of cap-dependent translation; Reduced expression of key oncoproteins like cyclin D1 and c-Myc [3]. |

| Phenotypic Outcome | Inhibition of cancer cell proliferation [3]. |

| Tested Cell Lines | Mantle cell leukemia (EKO-1, MINO), Breast cancer (MCF7, MDA-MB-231), Gastric cancer (AGS), Esophageal cancer (OE19, OE33, FLO-1) [3]. |

| Reported Potency (GI₅₀) | 9.8 to 12.2 nM across the listed cancer cell lines [3]. |

Comparative Efficacy in Preclinical Models

One study provided a direct comparison of this compound's efficacy against inhibitors of other eIF4F complex subunits (eIF4A and eIF4G1) in a mouse model of pancreatic ductal adenocarcinoma (PDAC). The findings suggest that, at the tested dosage, this compound demonstrated limited anti-tumor activity compared to the eIF4G1 inhibitor [2]. This indicates that among the potential targets within the translation initiation machinery, eIF4G1 might present a more therapeutically vulnerable node in certain cancer contexts.

Experimental Workflow for eIF4F Inhibition Studies

The following diagram outlines a generalized experimental workflow for investigating the effects of eIF4F complex inhibitors like this compound, synthesizing common approaches from the literature [2] [3] [4]:

Generalized workflow for evaluating eIF4F inhibitors like this compound in vitro.

Research Status and Further Guidance

This compound remains an investigational compound [5]. Its clinical development appears to have been limited, with one listed clinical trial for advanced solid tumors terminated early (NCT02168725) [1].

To find more detailed experimental protocols, I suggest you:

- Search specialized databases like PubMed and Google Scholar using specific keywords such as "ON-014185 in vitro protocol," "eIF4E inhibitor cell viability assay," or look up authors cited in the available references.

- Consult commercial supplier pages (e.g., MedChemExpress, Selleckchem) that were cited in the results; these often provide downloadable product sheets with basic solubility, storage conditions, and suggested in vitro testing concentrations [3] [1].

References

- 1. This compound | eIF inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. Reprograming immunosuppressive microenvironment by ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound (ON 014185) | Eukaryotic Initiation Factor (eIF) ... [medchemexpress.com]

- 4. Metabolic synthetic lethality by targeting NOP56 and mTOR in ... [jeccr.biomedcentral.com]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Documented Experimental Context for Briciclib

The information below comes from a single study that compared Briciclib against other potential therapeutics. The quantitative data on its performance is summarized in the following table.

| Assay Type | Cell Line / Model | Key Finding on Efficacy | Comparative Context |

|---|---|---|---|

| In Vivo Efficacy | C57BL/6 orthotopic KPC cell-derived allograft (KDA) mice model (Pancreatic Ductal Adenocarcinoma) | Limited anti-tumor activity observed at a dose of 1.0 mg/kg every other day (qod), intraperitoneally (i.p.) [1]. | Under the same experimental conditions, an eIF4G1 inhibitor (SBI-0640756) showed significant tumor suppression, while an eIF4A inhibitor (Silvestrol) also showed limited activity [1]. |

The experimental methodology for this in vivo study was as follows [1]:

- Cell Line: KPC cells (from a genetically engineered mouse model of pancreatic ductal adenocarcinoma).

- Animal Model: Immunocompetent C57BL/6 mice with orthotopic allografts.

- Dosing Regimen: this compound was administered at 1.0 mg/kg every other day (qod) via intraperitoneal (i.p.) injection.

- Evaluation: Tumor growth and overall survival were monitored and compared against control groups.

Proposed Mechanism & Screening Workflow

This compound is identified in the literature as a selective inhibitor of the eukaryotic initiation factor 4E (eIF4E) [1]. eIF4E is a key subunit of the eIF4F complex, which is crucial for the cap-dependent translation of mRNA, a process often dysregulated in cancer.

The diagram below illustrates this compound's proposed molecular target and a general screening workflow for identifying such compounds.

References

Briciclib Solubility and Stock Solution Preparation

The following table consolidates the available quantitative data on Briciclib solubility from supplier documentation, which is critical for preparing stock solutions. [1] [2]

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

|---|---|---|---|

| DMSO | 50 mg/mL [1] to 95 mg/mL [2] | 105.39 mM [1] to 200.24 mM [2] | Recommended solvent; sonication may aid dissolution [1]. |

| Water | Insoluble [2] | - | Not suitable for direct stock preparation. |

| Ethanol | Insoluble [2] | - | Not suitable for direct stock preparation. |

Recommended Protocol for Stock Solution Preparation in DMSO

Here is a detailed protocol for preparing a 50 mg/mL stock solution of this compound in DMSO, based on the solubility data. [1]

- Calculation: Determine the mass of this compound needed for your desired final volume. For a 10 mL stock solution at 50 mg/mL, you will require 500 mg of this compound.

- Weighing: Tare a clean, dry vial on an analytical balance. Accurately weigh out 500 mg of this compound powder and transfer it to the vial.

- Solvent Addition: Using a serological pipette, add 10 mL of fresh, anhydrous DMSO to the vial containing the powder.

- Dissolution:

- Cap the vial tightly and vortex it vigorously for 1-2 minutes.

- To ensure complete dissolution, sonicate the solution for 10-15 minutes in a water bath sonicator at ambient temperature. Avoid heating the solution. [1]

- Aliquoting and Storage:

- Once a clear solution is obtained, immediately aliquot the stock solution into smaller, single-use vials.

- Store the aliquots at -20°C or -80°C. Storing aliquots prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, thereby compromising the solution's stability and concentration. [1]

Critical Considerations for In Vitro and In Vivo Work

The insolubility of this compound in water and ethanol necessitates specific formulation strategies for biological experiments. [2]

For Cell-Based Assays: When treating cells, the final concentration of DMSO in the culture medium should typically be kept below 0.1% (v/v) to avoid cytotoxicity. Use the DMSO stock solution to make intermediate dilutions in a buffer or serum-free medium before adding it to cells at the final working concentration.

For Animal Studies: Administering a DMSO stock solution directly to animals is not feasible. One supplier-validated method for in vivo studies involves creating a stable suspension. The recommended formulation is a homogeneous suspension at 5 mg/mL in a 0.5% (w/v) Carboxymethylcellulose Sodium (CMC-Na) solution. [2] This provides a practical vehicle for oral gavage or other routes of administration.

Proposed Mechanism of Action and Experimental Workflow

To contextualize your research, the diagram below integrates this compound's reported mechanisms with a potential screening workflow for a drug discovery campaign, illustrating how stock solutions are utilized in practice. [2] [3]

Reference Information

The data and protocols presented here are compiled from supplier documentation and scientific literature. [1] [2] [3]

- Chemical Formula: C₁₉H₂₃O₁₀PS [1] [2]

- Molecular Weight: 474.42 g/mol [1] [2]

- CAS Number: 865783-99-9 [1] [2]

References

Briciclib DMSO solubility protocol

Briciclib Solubility Data

The table below summarizes the solubility data for this compound from multiple commercial sources.

| Source | Solvent | Solubility (mg/mL) | Solubility (mM) | Note |

|---|---|---|---|---|

| Selleck Chemicals [1] [2] | DMSO | 95 mg/mL | 200.24 mM | In-house tested |

| Selleck Chemicals [1] [2] | Water | Insoluble | - | - |

| Selleck Chemicals [1] [2] | Ethanol | Insoluble | - | - |

| TargetMol [3] | DMSO | 50 mg/mL | 105.39 mM | - |

| BOC Sciences [4] | DMSO | >31 mg/mL | >65.3 mM | - |

| Peptide Database [5] | DMSO | ≥30 mg/mL | ≥63.2 mM | - |

> Important Note: The solubility values reported by different suppliers show variations. This is normal and can be attributed to slight batch-to-batch variations [2]. It is always good practice to confirm the solubility for your specific batch of the compound.

Experimental Protocols

Here are detailed methodologies for preparing this compound stock solutions and in vivo formulations, primarily based on protocols from Selleck Chemicals.

In Vitro Stock Solution in DMSO

- Calculation: Determine the mass of this compound needed to achieve your desired stock concentration. For example, to make a 50 mg/mL solution, dissolve 5 mg of this compound in 100 µL of DMSO.

- Preparation: Add the calculated amount of anhydrous, moisture-free DMSO to the vial containing this compound powder [1] [2].

- Mixing: Gently vortex or sonicate the mixture to ensure complete dissolution and formation of a clear solution [2].

- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability (recommended for 6 months) [5]. The chemical stability of the powder is typically 3 years at -20°C [1].

In Vivo Formulations

For animal studies, this compound is insoluble in water and requires special formulations. Below are two validated protocols for preparing clear solutions [1] [2].

Formulation 1: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O

- Final Concentration: 4.75 mg/mL (10.01 mM)

- Preparation Workflow:

Formulation 2: 5% DMSO + 95% Corn Oil

- Final Concentration: 0.31 mg/mL (0.65 mM)

- Preparation Workflow:

> Critical Protocol Notes: > * Solvent Order: Always add solvents in the specified order [2]. > * Clarification: Ensure the solution is clear at each mixing step before adding the next solvent. Physical methods like vortexing, ultrasound, or a warm water bath can be used to aid dissolution [2]. > * Immediate Use: For optimal results, use the prepared in vivo formulation immediately [1] [2].

Key Considerations for Researchers

- DMSO Quality: Use fresh, high-quality, anhydrous DMSO. DMSO is hygroscopic and absorbing water can significantly reduce the solubility of this compound and potentially lead to compound precipitation [1].

- Solution Stability: While the powder is stable at room temperature for short periods during shipping [2], stock solutions in DMSO should be stored at -80°C. Always note the preparation date and avoid repeated freezing and thawing.

- Dilution for Assays: When diluting the DMSO stock solution into aqueous cell culture media, be aware that the final DMSO concentration should typically be kept below 0.1-0.5% to minimize cytotoxicity. A preliminary experiment to check for precipitation upon dilution is recommended.

- In Vivo Route: The provided in vivo formulations are typically suitable for oral administration (e.g., via gavage) or intraperitoneal injection [5].

Mechanism of Action Context

This compound (ON-014185) is a water-soluble phosphate ester prodrug of ON-013100 [5] [4]. Its primary mechanism of action involves binding to and inhibiting the eukaryotic translation initiation factor 4E (eIF4E) [1] [5]. This inhibition blocks the cap-dependent translation of key proteins like cyclin D1 and c-MYC, which are crucial for cancer cell proliferation and survival, ultimately leading to tumor cell death [5] [4]. The following diagram illustrates this pathway and this compound's role.

References

- 1. This compound | eIF inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound Datasheet [selleckchem.com]

- 3. | PERK | CDK | Autophagy | TargetMol this compound [targetmol.com]

- 4. CAS 865783-99-9 this compound [bocsci.com]

- 5. (ON-014185) 865783-99-9_Eukaryotic Initiation Factor_Cell... This compound [peptidedb.com]

Updated Storage Protocol for Ribociclib (Kisqali)

The storage conditions for ribociclib were updated in late 2024 and 2025 to ensure product quality throughout its shelf-life. The changes are summarized in the table below [1] [2].

| Storage Aspect | Previous Guidelines | New Guidelines (2024/2025) |

|---|---|---|

| Storage Condition | Room temperature (detailed specifics not in search results) | Refrigerate at 2°C to 8°C until dispensed [1] [2]. |

| Post-Dispensing | Information not in search results | Can be stored at room temperature for up to 2 months after dispensing [2]. |

| Reason for Change | Information not in search results | To ensure product quality throughout its shelf-life [1]. |

| Drug Effectiveness | Information not in search results | Existing stock kept at room temperature remains safe and effective; follow instructions on carton [1]. |

Experimental & Handling Workflow

The search results did not contain detailed experimental protocols for handling ribociclib in a research setting, such as preparation of stock solutions or in vitro assays. The available information primarily concerns the commercial drug's storage.

However, based on the new storage guidelines, the following workflow outlines the key stages for handling ribociclib from manufacturer to experimental use:

Suggestions for Further Research

The search results are limited for a research context. To find the detailed application notes and protocols you require, I suggest:

- Verify the Compound Name: Confirm that your research involves "ribociclib." If you are working with a different compound, please double-check the spelling.

- Consult Scientific Literature: Search specialized databases like PubMed, Google Scholar, or SciFinder for research articles. Using keywords like "ribociclib in vitro protocol," "ribociclib cell culture assay," or "ribociclib stability in DMSO" may yield the experimental details you need.

- Refer to Official Documents: The full prescribing information for Kisqali on the FDA's website or the manufacturer's (Novartis) scientific resources may contain more detailed physicochemical and stability data.

References

Understanding GI50 in Cell Proliferation Assays

The GI50 (Growth Inhibition of 50%) is the concentration of a compound that causes a 50% reduction in net cell growth after a specified exposure time compared to an untreated control [1]. It is a critical parameter in anticancer drug development for comparing compound potency.

- GI50 vs. Other Metrics: Unlike the IC50, which often measures a loss of an initial signal (potentially reflecting cell death), the GI50 specifically quantifies the inhibition of proliferation. It is calculated relative to the increase in cell numbers in the control group over the assay period.

- Assay Principle: Most assays measure a surrogate marker of viable cell number, such as metabolic activity (e.g., MTT, resazurin), ATP content, or cellular DNA content. A decrease in signal indicates fewer viable, proliferating cells [2] [3].

Cell Proliferation Assay Methods for GI50 Determination

You can use several methods to measure cell proliferation for GI50 calculation. The table below compares common assay types:

| Assay Type | Mechanism of Detection | What is Measured | Detection Platform | Key Considerations |

|---|---|---|---|---|

| Metabolic Indicator (MTT) [2] | Reduction of tetrazolium salt to colored formazan by metabolically active cells. | Cellular metabolic activity (reduction potential). | Microplate reader (Absorbance). | Endpoint assay; requires solubilization steps; signal can be influenced by metabolic changes unrelated to proliferation. |

| Metabolic Indicator (Resazurin) [3] | Reduction of resazurin to fluorescent resorufin by living cells. | Cellular metabolic activity (reduction potential). | Microplate reader (Fluorescence or Absorbance). | Can be used for kinetic assays; often more sensitive than MTT. |

| ATP Detection [2] | Luciferase reaction that requires ATP from viable cells. | Cellular ATP levels. | Microplate reader (Luminescence). | Very sensitive; directly correlates with viable cell number; rapid signal loss requires immediate reading. |

| DNA Content (CyQUANT) [4] [3] | Fluorescent dye binding to cellular nucleic acids. | Total cellular DNA content. | Microplate reader (Fluorescence). | Directly proportional to cell number; less influenced by cellular metabolism; requires cell lysis. |

| DNA Synthesis (EdU/BrdU) [3] | Incorporation of thymidine analogs into new DNA during S-phase. | Rate of new DNA synthesis (cells actively proliferating during the pulse). | Flow cytometry, Imaging. | Measures only cells in S-phase; allows for precise cell cycle analysis. |

Detailed Protocol: GI50 Determination Using an MTT Assay

This protocol can be adapted for testing Briciclib, using a 96-well plate format [5] [2].

Materials

- Cell line of interest (e.g., HCT116, MCF7)

- Compound of interest: This compound (prepare a stock solution and a series of serial dilutions in DMSO or buffer)

- Complete cell culture medium

- Sterile 96-well tissue culture plates

- MTT reagent (e.g., Thiazolyl Blue Tetrazolium Bromide)

- Solubilization solution (e.g., DMSO, or acidified SDS solution)

- Microplate spectrophotometer

Cell Seeding and Treatment

- Harvest and Count Cells: Harvest exponentially growing cells and create a single-cell suspension. Determine cell count and viability.

- Seed Plate: Seed cells in a 96-well plate at an optimal density (e.g., 1,000-10,000 cells/well in 100 µL medium). This density should allow control cells to remain in log-phase growth throughout the experiment without reaching confluence [1]. Include a background control (medium only, no cells).

- Pre-incubate: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to adhere and resume growth.

- Treat with Compound: Add 100 µL of medium containing serial dilutions of This compound to the test wells. For a 10-point 1:2 serial dilution, final concentrations might range from, for example, 100 µM to 0.2 µM. Include:

- Negative Control (Tz): Cells + medium + DMSO vehicle.

- Background Control (Tb): Medium only, no cells.

- Incubate: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

MTT Assay and Data Acquisition

- Add MTT: After the compound exposure, add 20-50 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate: Incubate the plate for 2-4 hours at 37°C.

- Solubilize Formazan: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well. Shake the plate gently to dissolve all crystals.

- Measure Absorbance: Read the absorbance at 570 nm with a reference wavelength of 630-650 nm on a microplate reader.

Data Analysis and GI50 Calculation

- Calculate Average and Normalize: For each compound concentration, calculate the average absorbance of replicates.

- Subtract the average background control (Tb) absorbance from all test values.

- Determine Percent Growth Inhibition:

- Percent Growth Inhibition = [1 - (Absorbance_Treated / Absorbance_NegativeControl)] × 100%

- Plot and Calculate GI50:

- Plot the Percent Growth Inhibition (or % of control viability) on the Y-axis against the log10 of the this compound concentration on the X-axis.

- Fit the data points with a non-linear regression curve (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in software like GraphPad Prism).

- The GI50 is the concentration at which the curve crosses the 50% growth inhibition line.

Experimental Design Workflow

The following diagram outlines the logical workflow for a GI50 assay:

Critical Considerations for a Robust GI50 Assay

- Cell Line and Culture Conditions: Use well-characterized cell lines and ensure consistent culture conditions, as the metabolic state can influence assay results [2] [1].

- Assay Linear Range: Perform an initial experiment to establish the linear relationship between cell number and signal output for your chosen assay to ensure accurate quantification.

- Compound Solubility and Stability: Ensure This compound remains soluble and stable in the culture medium throughout the assay duration. Check for precipitation.

- Controls are Essential: Always include vehicle controls (for solvent effects) and background controls. Running a reference compound with known activity can help validate the assay system.

- Incubation Time: The chosen incubation time (e.g., 48h vs. 72h) can significantly impact the GI50 value. Longer exposures may show greater potency [5] [1].

- Defining "Growth Inhibition": A 50% reduction in signal does not necessarily mean 50% of the cells were killed. It often reflects a combination of cytostatic (growth arrest) and cytotoxic (cell death) effects. Distinguishing between these requires additional experiments [1].

References

- 1. Improving anticancer drug development begins with cell ... [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cell Proliferation Assays [thermofisher.com]

- 4. Measuring cell proliferation using the CyQUANT ... [moleculardevices.com]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and ... [pmc.ncbi.nlm.nih.gov]

Briciclib cancer cell line studies

Briciclib at a Glance

The table below summarizes the key mechanistic and cellular-level information available for this compound from the search results.

| Aspect | Available Data |

|---|---|

| Primary Target | Eukaryotic Initiation Factor 4E (eIF4E) [1] [2]. |

| Proposed Mechanism | Inhibits eIF4E, a key part of the eIF4F complex that regulates cap-dependent mRNA translation, thereby reducing synthesis of oncogenic proteins [3] [2]. |

| Reported Cellular Effects | • Dose-dependent reduction of Cyclin D1 and c-Myc protein levels in breast and mantle cell leukemia (MCL) cancer cell lines within 8 hours [1]. • Inhibition of cancer cell proliferation [1] [4]. | | In Vitro Potency (GI50) | 9.8 - 12.2 nM in a panel of cancer cell lines (MCL, breast, gastric, esophageal) [1]. |

Reconstructed Experimental Workflow

The following diagram outlines a general workflow for studying a candidate drug like this compound in a cancer cell line, based on standard laboratory practices. Specific details for this compound (e.g., optimal seeding density, fixation method) are not fully detailed in the available sources.

Information Limitations and Suggestions for Further Research

The search results indicate that This compound is an investigational compound, and detailed protocols are not available in the public domain [4]. To obtain the specific application notes you require, I suggest the following:

- Consult Primary Literature: Search for the foundational research paper that first identified this compound (referenced as "ON 014185" in the search results) [1]. This original publication is likely to contain the most detailed materials and methods.

- Contact Suppliers Directly: Suppliers like MedChemExpress (MCE) and Selleckchem, who list this compound for research use, often provide detailed product datasheets and technical protocols upon request [1] [2].

- Explore Related Preclinical Models: Note that recent research in pancreatic cancer has shifted focus towards other eIF4F complex inhibitors, such as the eIF4G1 inhibitor SBI-0640756, which has shown promising results in robust preclinical models including immunocompetent mice and patient-derived xenografts (PDX) [3]. This could be a valuable comparative compound in your research.

References

- 1. This compound (ON 014185) | Eukaryotic Initiation Factor (eIF) ... [medchemexpress.com]

- 2. This compound | eIF inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. Reprograming immunosuppressive microenvironment by ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Solubility and Stock Solution Preparation

The table below summarizes the available quantitative solubility data for Briciclib. A key point is its very low solubility in water and ethanol, making DMSO the primary solvent for preparing concentrated stock solutions [1] [2].

| Solvent | Solubility | Condition/Note |

|---|---|---|

| DMSO | ≥ 31 mg/mL (65.34 mM) [2] | Hygroscopic DMSO reduces solubility; use fresh DMSO. |

| DMSO | 95 mg/mL (200.24 mM) [1] | Moisture-absorbing DMSO reduces solubility; use fresh DMSO. |

| Water | Insoluble [1] | - |

| Ethanol | Insoluble [1] | - |

Protocol: Preparing a 10 mM DMSO Stock Solution [2]

- Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound: (10 mmol/L) × (1 L/1000 mL) × (474.42 g/mol) × (1000 mg/g) = 4.74 mg.

- Weigh Compound: Accurately weigh 4.74 mg of this compound.

- Dissolve: Transfer the powder to a volumetric vial and add anhydrous DMSO to bring the total volume to 1 mL.

- Mix: Vortex or sonicate the solution briefly to ensure complete dissolution and a homogeneous solution.

- Aliquot and Store: Aliquot the stock solution into sterile microtubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years [2].

In Vivo Formulation Strategies

For animal studies, this compound's insolubility in water requires special formulations. The table below lists two validated in vivo formulations from the literature [1].

| Formulation | Final Concentration | Preparation Method Summary |

|---|

| Clear Solution | 4.75 mg/mL (10.01 mM) | 1. Add 50 µL of 95 mg/mL DMSO stock to 400 µL PEG300 and mix. 2. Add 50 µL Tween-80 and mix. 3. Add 500 µL ddH₂O to make 1 mL [1]. | | Homogeneous Suspension | ≥ 5 mg/mL | Mix this compound powder directly with 1% CMC-Na solution to the desired concentration [1]. |

The experimental workflow for moving from in vitro to in vivo studies can be visualized as follows:

Frequently Asked Questions

Q1: What is the main solubility challenge with this compound? this compound is highly insoluble in water and ethanol. Its primary solvent is DMSO, which itself is highly hygroscopic. Absorbed moisture can cause the compound to precipitate out of solution, so it is critical to use fresh, anhydrous DMSO and store stock solutions properly [1] [2].

Q2: My stock solution precipitated after storage. What should I do? First, gently warm the solution to room temperature and vortex it thoroughly. If precipitation persists, briefly sonicating the solution in a water bath may help. If the compound does not fully go back into solution, the stock is likely compromised and should be discarded. Preparing fresh stock solutions is the most reliable approach [1].

Q3: How do I choose between a clear solution and a suspension for in vivo studies? The choice depends on your experimental goals. Clear solutions (e.g., Formulation 1) are generally preferred for precise dosing and better absorption. Suspensions (e.g., Formulation 3) are a practical alternative when the compound cannot be solubilized sufficiently for the required dose, but may have more variable bioavailability [1].

References

Briciclib stock solution precipitation

Briciclib Stock Solution Preparation

The table below summarizes the key information available for preparing a this compound stock solution.

| Parameter | Specification |

|---|---|

| Recommended Solvent | DMSO [1] |

| Reported Solubility | 50 mg/mL (105.39 mM) in DMSO [1] |

| Recommended Aiding Method | Sonication [1] |

| Storage Condition | -80°C for 1 year (in solvent) [1] |

Frequently Asked Questions

Q1: Why did my this compound stock solution precipitate after thawing? Precipitation upon thawing is a common issue with DMSO-based stock solutions. DMSO expands when frozen. If the solution is not thawed uniformly, it can create localized areas of high concentration that exceed the compound's solubility upon warming, leading to crystallization. Repeated freeze-thaw cycles can exacerbate this problem.

Q2: What can I do if my stock solution has precipitated? If you observe precipitation, the first step is to gently rewarm the solution and sonicate it. According to the chemical provider, sonication is recommended to achieve dissolution [1]. Avoid vigorous vortexing, which can introduce bubbles and water vapor from the air. If the precipitate does not dissolve, the solution may have degraded or become contaminated.

Q3: How can I prevent precipitation in the future? The most effective prevention strategy is proper aliquoting and storage.

Troubleshooting Workflow

The following diagram outlines a logical sequence of steps to diagnose and address precipitation in your this compound stock solution.

Key Considerations for Your Experiments

- Solvent Quality: Always use fresh, high-quality, anhydrous DMSO. DMSO is hygroscopic and absorbs water from the atmosphere over time, which can significantly compromise its ability to dissolve compounds like this compound.

- Sterile Filtration: For cell-based assays, filter-sterilizing the stock solution after dissolution is often necessary. Since this compound is dissolved in DMSO, filter sterilization is not required [2]. If you switch to an aqueous buffer for a working dilution, you must filter it.

- Documentation: Keep a detailed log for each prepared stock solution, including the date of preparation, batch number, solvent used, and any observations. This is crucial for tracing the source of any experimental issues.

References

What is Briciclib and what is its mechanism of action?

Briciclib (ON-014185) is an orally bioavailable small molecule and a disodium phosphate ester prodrug of ON 013100, developed to have improved water solubility compared to its active form [1] [2]. Its proposed mechanism of action involves targeting the eukaryotic initiation factor 4E (eIF4E) [1] [2] [3].

Mechanism Diagram: The diagram below illustrates the proposed mechanism of action and the prodrug conversion of this compound based on available literature.

What is known about this compound's in vivo profile?

While detailed pharmacokinetic studies are not available in the search results, some key points can be summarized from supplier documentation.

- Table: Key In Vivo Formulation and Handling Data

| Aspect | Available Data | Source |

|---|---|---|

| Form | Disodium phosphate ester prodrug (improved water solubility) | [1] |

| Administration | Orally bioavailable | [1] |

| Suggested Solvents | DMSO, Corn oil, specific aqueous formulations with PEG300 & Tween 80 | [1] [2] |

| Suggested In Vivo Formulation | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O 5% DMSO, 95% Corn oil | [2] | | Storage (Powder) | -20°C for 3 years | [1] [2] [3] | | Storage (Solution) | -80°C for 6 months; -20°C for 1 month | [1] |

What are the established in vitro protocols for this compound?

The in vitro data provides a basis for its anticancer activity. Here is a summary of a referenced cell-based assay.

- Table: In Vitro Anti-Proliferation Assay Protocol

| Parameter | Description |

|---|---|

| Purpose | To determine the concentration of this compound that inhibits 50% of cancer cell proliferation (GI₅₀). |

| Cell Lines | Mantle cell leukemia (JEKO-1, MINO), Breast cancer (MCF7, MDA-MB-231), Gastric cancer (AGS), Esophageal cancer (OE19, OE33, FLO-1). |

| Key Findings | This compound showed GI₅₀ values between 9.8 and 12.2 nM in these cancer cell lines. It also dose-dependently reduced Cyclin D1 and c-Myc protein expression within 8 hours of treatment, with no reported toxicity on normal endothelial cells. |

| Reference | [1] [3] |

How can I investigate stability and mechanism in a research setting?

Given the lack of direct in vivo stability data, here are some suggested experimental approaches based on general principles and the information available.

- Investigate Metabolite Formation: Since this compound is a prodrug, a key stability and activity metric is its conversion to ON-013100. You can analyze plasma and tissue samples from dosed animals using LC-MS/MS to quantify both this compound and ON-013100 levels over time.

- Functional Activity Assays: Correlate pharmacokinetic data with pharmacodynamic effects. After administering this compound to animal models, analyze tumor samples via Western Blotting to monitor the downregulation of target proteins like Cyclin D1 and c-Myc, as observed in vitro [1] [3].

- Leverage Phenotypic Screening: As seen in one research article, advanced methods like high-content morphological profiling in 3D spheroid models can be used to characterize the compound's biological activity and potentially infer its stability and mechanism through the phenotypes it induces [4].

Key Takeaways for Researchers

- Data is Limited: The most critical finding is that comprehensive in vivo stability, pharmacokinetic, and metabolic data for this compound is not publicly available in the searched literature.

- Focus on Active Metabolite: Your experimental plans should prioritize tracking the conversion of the prodrug (this compound) to its active form (ON-013100).

- Consult Primary Literature: The supplier data is a starting point. For a complete picture, a thorough search of primary scientific literature and clinical trial registries (e.g., the mentioned NCT02168725) [2] is strongly recommended.

References

- 1. (ON-014185) | Eukaryotic Initiation Factor this compound [invivochem.com]

- 2. This compound | eIF inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. This compound (ON 014185) | Eukaryotic Initiation Factor (eIF) ... [medchemexpress.com]

- 4. A machine learning–based analysis method for small ... [pmc.ncbi.nlm.nih.gov]

A Guide to LC-MS/MS Method Development for CDK4/6 Inhibitors

The following table summarizes the core parameters from two validated LC-MS/MS methods for quantifying CDK4/6 inhibitors in biological matrices. You can adapt this framework for Briciclib [1] [2].

| Parameter | Method for Multiple Matrices (Plasma & Tissue) [1] | Method for TDM in Human Plasma [2] |

|---|---|---|

| Analytes | Abemaciclib, Palbociclib, Ribociclib | Palbociclib, Ribociclib, Abemaciclib, its metabolites (M2, M20), Letrozole |

| Sample Pretreatment | Protein precipitation with Acetonitrile | Protein precipitation with Methanol |

| Chromatography | C18 column; Gradient elution | Reversed-Phase XBridge BEH C18 column; Pyrrolidine–pyrrolidinium formate buffer (pH 11.3) & Methanol |

| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) with polarity switching |

| Linear Range | 2–200 ng/mL (for all three drugs) | Palbociclib & Letrozole: 6–300 ng/mL Ribociclib: 120–6000 ng/mL Abemaciclib: 40–800 ng/mL M2 & M20: 20–400 ng/mL | | Key Validation Results | Accuracy & Precision within ±15% (≤15% RSD) | All validation results met regulatory guidelines for linearity, accuracy, precision, etc. |

Troubleshooting Common Assay Issues

Here is a question-and-answer guide addressing common problems, informed by general LC-MS and bioassay troubleshooting principles.

Q: What could cause high background noise or interference in my chromatogram?

- Mobile Phase Impurities: Chemical impurities in solvents or additives can accumulate on the column and elute as broad peaks or a raised baseline. Try using solvents from a different manufacturer or a higher grade [3].

- Carryover: Check for residue from previous samples. Ensure the autosampler needle is properly washed and increase the wash volume if needed. The methods cited explicitly tested and minimized carryover [1] [2].

- Detector Conditions: The baseline is highly dependent on the mobile phase composition, especially in UV detection. If using a UV-absorbing additive like formic acid, the baseline will shift dramatically during a gradient unless the same additive is in both solvents [3].

Q: My analyte appears unstable in solution. How can I improve stability?

- Investigate Storage Conditions: The stability of Ribociclib and Palbociclib was found to be poor in most tissue homogenates until processing and storage conditions were specifically modified. This highlights the need for compound-specific stability tests [1].

- Control Temperature: For both reagents and samples, ensure storage at the recommended temperature (often -20°C or lower) and keep samples on ice during processing to prevent degradation [4].

- Optimize Buffer: The pH and composition of the solution can greatly impact stability. The use of a specific pyrrolidine–pyrrolidinium formate buffer at pH 11.3 in one method demonstrates how tailored conditions can enhance robustness [2].

Q: I am observing inconsistent results between assay runs. What should I check?

- Pump Performance: Inconsistent flow from the LC pump, often due to sticky check valves or trapped air bubbles, can cause variable retention times and peak areas, leading to a "saw-tooth" pattern in the baseline [3].

- Sample Preparation: Inconsistent protein precipitation or supernatant collection can introduce variability. Ensure all precipitation and pipetting steps are performed precisely and consistently [1] [2].

- Column Health: A degraded or contaminated chromatography column can cause peak broadening, tailing, and loss of resolution. Follow manufacturer guidelines for column care and regeneration.

Experimental Workflow for a Robust Bioanalytical Assay

For your technical resources, you can outline a standard development workflow. The following diagram summarizes the key stages.

The workflow for developing a method to quantify drugs like this compound involves three critical stages [1] [2]:

- Sample Preparation: Biological samples (e.g., plasma) are processed, typically via protein precipitation with an organic solvent like acetonitrile or methanol, to remove interfering proteins and isolate the analytes.

- Chromatographic Separation: The cleaned-up sample is injected into an LC system. The compounds are separated using a reversed-phase column (like C18) and a gradient of mobile phases to resolve the drug from its metabolites and other matrix components.

- MS Detection & Analysis: The separated compounds enter a mass spectrometer. Using a technique like Multiple Reaction Monitoring (MRM), the instrument selectively identifies and quantifies the target drug based on its specific mass-to-charge signature.

Key Recommendations for Your Content

- Focus on General Principles: Since direct data on this compound is limited, your support center should educate on universal concepts of assay development, validation, and LC-MS/MS troubleshooting.

- Leverage Existing Frameworks: The methodologies for Palbociclib, Ribociclib, and Abemaciclib provide an excellent starting point. You can state that this compound assay development should follow a similar path, with optimization for its specific chemical properties.

- Consult Authoritative Manuals: For in-depth theory on assay development, including kinetic binding analysis, you can direct your audience to resources like the NCBI Assay Guidance Manual [5].

References

- 1. Development and validation of a bioanalytical method for the ... [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Monitoring of Palbociclib, Ribociclib,... [journals.lww.com]

- 3. Essentials of LC Troubleshooting, Part IV: What Is Going ... [chromatographyonline.com]

- 4. Troubleshooting Flow Cytometry Issues [bosterbio.com]

- 5. Assay Guidance Manual - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

Briciclib administration route optimization

Frequently Asked Questions (FAQs)

Q1: What is the standard administration route and dosing schedule for ribociclib?

- A: Ribociclib is administered orally as a film-coated tablet. The recommended starting dose is 600 mg taken once daily for 21 consecutive days, followed by 7 days off treatment, forming a 28-day cycle. This schedule is used in combination with endocrine therapy [1].

Q2: What factors can cause variable drug exposure in patients, and how can this be managed?

- A: The primary cause of variability is the metabolism of ribociclib by the CYP3A4 enzyme in the liver [1]. Concomitant use of strong CYP3A4 inhibitors or inducers can significantly alter ribociclib exposure, requiring dose modifications [2] [1]. Pharmacogenomic data also shows that while CYP3A5 genotype status can influence metabolite formation in vitro, its impact on overall drug exposure (AUC) in patients is not statistically significant [2]. Management involves avoiding concomitant use of strong CYP3A modifiers and following prescribed dose reductions for adverse events [1].

Q3: What are the key pharmacokinetic parameters of ribociclib?

- A: The table below summarizes the core PK profile of ribociclib at the 600 mg dose [1].

| Parameter | Value | Description |

|---|---|---|

| Administration Route | Oral | Film-coated tablet |

| Bioavailability | 65.8% | Fraction of the oral dose that reaches systemic circulation |

| Tmax (Median) | 2.4 hours | Time to reach maximum plasma concentration |

| Half-life (Mean) | 32.0 hours | Time for plasma concentration to reduce by half |